

Comparative Analysis of the Biological Activities of 2-Nitro-2-Butene Derivatives

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Compound of Interest		
Compound Name:	2-Nitro-2-butene	
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial, Anticancer, and Anti-inflammatory Activities of Novel Compounds Derived from **2-Nitro-2-Butene**, Supported by Experimental Data.

Derivatives of **2-nitro-2-butene**, a class of nitroalkenes, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a nitro group attached to a double bond, a feature that imparts unique reactivity and potential for therapeutic applications. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of select **2-nitro-2-butene** derivatives, supported by available quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological activities of various compounds structurally related to **2-nitro-2-butene**. It is important to note that while research on the broader class of nitroalkenes is extensive, specific data for derivatives of **2-nitro-2-butene** is limited in publicly available literature. The presented data is from closely related nitroalkene structures to provide a representative comparison.

Table 1: Antimicrobial Activity of Nitroalkene Derivatives



Compound ID	Derivative Class	Test Organism	MIC (μg/mL)	Reference Compound	MIC (μg/mL)
1a	2-[(2-nitro-1- phenylethyl)t hiomethyl]be nzimidazole	Candida albicans	1.05 x 10 ⁻³ (μM)	Ketoconazole	0.90 x 10 ⁻³ (μM)
2h	2-[(2-nitro-1- phenylpropyl) thiomethyl]be nzimidazole	Staphylococc us aureus	4.80 x 10 ⁻³ (μΜ)	Ampicillin trihydrate	5.20 x 10 ⁻³ (μM)
2i	2-[(2-nitro-1- phenylpropyl) thiomethyl]be nzimidazole	Streptococcu s faecalis	4.80 x 10 ⁻³ (μΜ)	Ampicillin trihydrate	4.80 x 10 ⁻³ (μM)

Table 2: Anticancer Activity of Nitroalkene Derivatives



Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Compound 2	3-hydroxy-N- (3- nitrophenyl)n aphthalene-2- carboxamide	THP-1 (Human leukemia)	7.91	-	-
Compound 3	3-hydroxy-N- (meta- nitrophenyl)n aphthalene-2- carboxamide	THP-1 (Human leukemia)	3.44	-	-
Compound 6	2-hydroxy-N- (4- nitrophenyl)- naphthalene- 1- carboxamide	THP-1 (Human leukemia)	9.98	-	-
Compound 2d	2-Nitro-3-(4- methoxyphen yl)prop-2-en- 1-ol	MCF-7 (Breast cancer)	0.71	Bortezomib	-
Compound 2d	2-Nitro-3-(4- methoxyphen yl)prop-2-en- 1-ol	PC-3 (Prostate cancer)	17.79	Bortezomib	-

Table 3: Anti-inflammatory Activity of Nitroalkene Derivatives



Compound ID	Derivative Class	Assay	IC50 (μM)	Reference Compound	IC50 (μM)
FM4	(2S,3S)-2-(4-isopropylbenz yl)-2-methyl- 4-nitro-3- phenylbutana	COX-2 Inhibition	0.74	-	-
FM10	Carboxylic acid analogue of FM4	COX-2 Inhibition	0.69	-	-
FM12	Carboxylic acid analogue of FM4	COX-2 Inhibition	0.18	-	-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the test compounds is determined using the broth microdilution method.[1]

- Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A
 few colonies are then transferred to a sterile broth, and the turbidity is adjusted to match the
 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[2]



- Inoculation: Each well is inoculated with the standardized microbial suspension.[1]
- Incubation: The plates are incubated at 37°C for 16-20 hours.[1]
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anticancer Activity Assessment: MTT Assay

The cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[3]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
- MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[3]
- Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).[3]
- Absorbance Measurement: The absorbance of the colored solution is measured using a
 microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the
 compound that inhibits 50% of cell growth, is then calculated.[3]

Anti-inflammatory Activity Evaluation: TNF- α Production in Macrophages

The anti-inflammatory potential of the compounds is assessed by measuring their effect on Tumor Necrosis Factor-alpha (TNF- α) production in lipopolysaccharide (LPS)-stimulated macrophages.

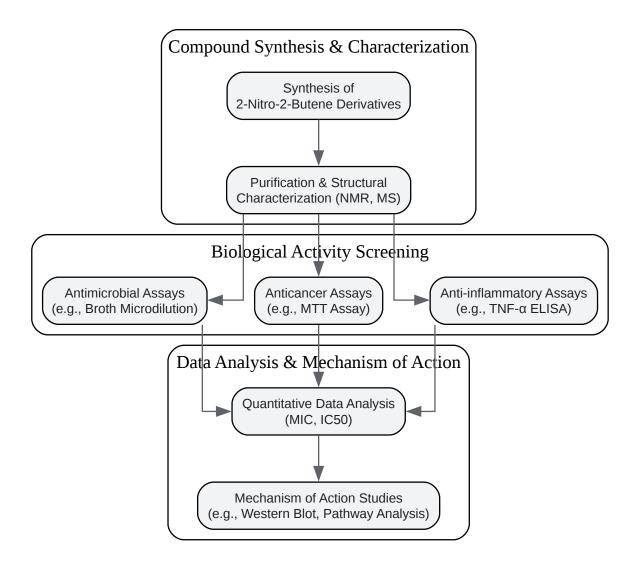


- Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with LPS in the presence or absence of the test compounds for a specific duration.
- Sample Collection: The cell culture supernatant is collected.
- ELISA Assay: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's instructions.[5]
- Data Analysis: The percentage of inhibition of TNF-α production by the test compounds is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of TNF-α production.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the biological activities of nitroalkenes and a general experimental workflow for assessing biological activity.

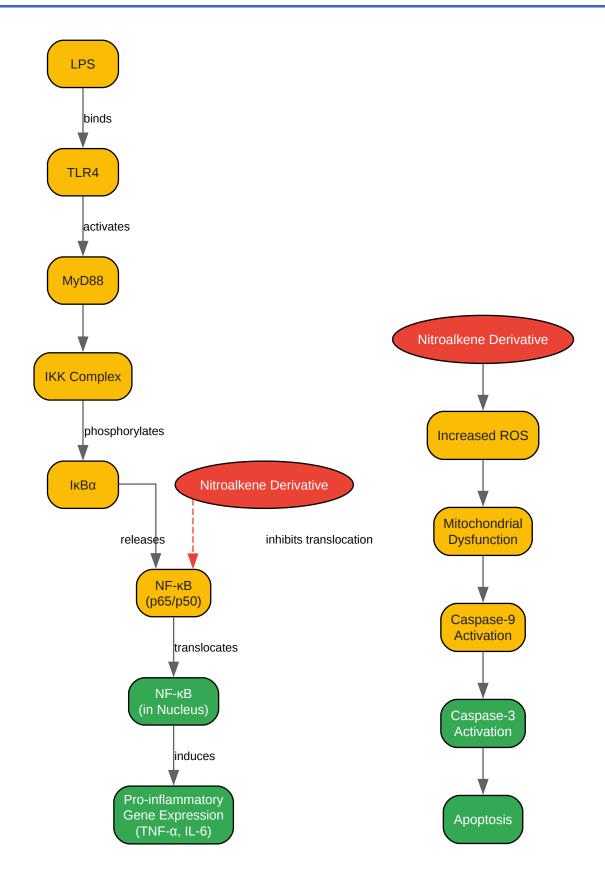




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Caption: General experimental workflow for the synthesis and biological evaluation of **2-nitro-2-butene** derivatives.





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